molecular formula C8H15NS B14543535 2-Methyl-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine CAS No. 62353-43-9

2-Methyl-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine

Cat. No.: B14543535
CAS No.: 62353-43-9
M. Wt: 157.28 g/mol
InChI Key: CYULUDBUSXODDH-UHFFFAOYSA-N
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Description

2-Methyl-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a suitable azepine precursor with a methylsulfanyl group donor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen-containing ring can be reduced under hydrogenation conditions.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced azepine derivatives.

    Substitution: Formation of various substituted azepine derivatives.

Scientific Research Applications

2-Methyl-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine is unique due to its specific combination of sulfur and nitrogen atoms within a seven-membered ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62353-43-9

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

2-methyl-7-methylsulfanyl-3,4,5,6-tetrahydro-2H-azepine

InChI

InChI=1S/C8H15NS/c1-7-5-3-4-6-8(9-7)10-2/h7H,3-6H2,1-2H3

InChI Key

CYULUDBUSXODDH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC(=N1)SC

Origin of Product

United States

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